molecular formula C23H24F2N2O5 B607114 Difamilast CAS No. 937782-05-3

Difamilast

货号 B607114
CAS 编号: 937782-05-3
分子量: 446.45
InChI 键: VFBILHPIHUPBPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difamilast, also known as OPA-15406 or MM36, is a novel selective Phosphodiesterase 4 (PDE4) inhibitor . It was synthesized by Otsuka Pharmaceutical Co., Ltd. (Tokyo, Japan) as a topical agent . Difamilast has demonstrated significant efficacy without adverse reactions such as nausea and diarrhea in patients with atopic dermatitis (AD) and was recently approved in Japan .


Molecular Structure Analysis

The molecular formula of Difamilast is C23H24F2N2O5 . It has a molecular weight of 446.45 . The structure of Difamilast includes a benzamide group, an oxazole ring, and a phenyl ring with difluoromethoxy and isopropoxy substituents .

科学研究应用

  • Efficacy in Atopic Dermatitis : Difamilast shows significant efficacy in treating mild-to-moderate atopic dermatitis. A systematic review and meta-analysis of randomized controlled trials revealed that difamilast outperformed placebo treatments in terms of success rates, improvements in eczema area and severity index scores, and reductions in affected body surface area. Importantly, it was noted for its safety, with no significant increase in treatment-related adverse events compared to the control group (Lu et al., 2022).

属性

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difamilast

CAS RN

937782-05-3
Record name Difamilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difamilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIFAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the compound obtained in Example 347 and 2-bromopropane, white powdery N-[2-(4-difluoromethoxy-3-isopropoxyphenyl)oxazol-4-ylmethyl]-2-ethoxybenzamide was obtained following the procedure of Example 348.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
1,610
Citations
H Saeki, K Ito, D Yokota, H Tsubouchi - Journal of the American Academy …, 2022 - Elsevier
Background Difamilast is a selective phosphodiesterase 4 inhibitor. Phosphodiesterase 4 is involved in cytokine production linked with inflammatory disorders, including atopic …
Number of citations: 38 www.sciencedirect.com
H Saeki, N Baba, K Ito, D Yokota… - British Journal of …, 2022 - academic.oup.com
… difamilast groups demonstrated significantly higher success rates in IGA score compared with vehicle at week 4 [difamilast 0·3% (P < 0·001); difamilast 1… in patients in the difamilast 0·3% …
Number of citations: 31 academic.oup.com
H Saeki, N Baba, K Oshiden, Y Abe… - The Journal of …, 2020 - Wiley Online Library
The safety and efficacy of OPA‐15406 (international non‐proprietary name, difamilast; also referred to as MM36), a new topical, selective phosphodiesterase type‐4 inhibitor, in …
Number of citations: 23 onlinelibrary.wiley.com
H Hiyama, N Arichika, M Okada, N Koyama… - … of Pharmacology and …, 2023 - ASPET
… of difamilast to provide nonclinical data to help understand the clinical effects. Difamilast selectively inhibited recombinant human PDE4 activity in assays. The IC 50 of difamilast against …
Number of citations: 1 jpet.aspetjournals.org
H Saeki, T Imamura, D Yokota, H Tsubouchi - Dermatology and Therapy, 2022 - Springer
… This study demonstrates that difamilast ointments are well tolerated and effective in Japanese adult and pediatric patients with AD when applied twice daily for 52 weeks, and are …
Number of citations: 7 link.springer.com
LC Lu, CM Chao, SP Chang, SH Lan… - Expert Review of …, 2022 - Taylor & Francis
… Although difamilast is already licensed in … difamilast for treating AD is lacking. Therefore, we conducted this meta-analysis of RCTs to assess the clinical efficacy and safety of difamilast …
Number of citations: 3 www.tandfonline.com
G Tsuji, A Hashimoto-Hachiya, A Yumine… - Journal of …, 2023 - Elsevier
… Therefore, we hypothesized that difamilast may affect FLG and LOR expression via CREB in … KPRP expression in difamilast-treated NHEKs. We found that difamilast treatment increased …
Number of citations: 6 www.sciencedirect.com
E Freitas, T Torres - Journal of International Medical …, 2023 - journals.sagepub.com
… the current literature on difamilast in the management of AD. … In 2021, difamilast was the first PDE4 inhibitor to acquire … of the current literature on difamilast in the management of AD. A …
Number of citations: 5 journals.sagepub.com
A Tanaka, M Hide, T Tsuchiya, K Ito - Journal of the American Academy of …, 2021 - jaad.org
… the difamilast group (0.3% P =.0005 and 1% P\.0001) than in the vehicle group. In both studies, difamilast … The incidence of treatment-emergent adverse events in the difamilast were not …
Number of citations: 0 www.jaad.org
K Takahashi, K Miyake, J Ito, H Shimamura… - Journal of Investigative …, 2023 - Elsevier
… Given that the number of basophils accumulated in the skin lesion remained unchanged by difamilast-treatment (Figure 1d), we assumed that difamilast may ameliorate the skin …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。